molecular formula C10H10N2O2 B14072220 Methyl 2-(1H-indazol-1-YL)acetate

Methyl 2-(1H-indazol-1-YL)acetate

Cat. No.: B14072220
M. Wt: 190.20 g/mol
InChI Key: GRODDLGIRKFPFE-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indazol-1-yl)acetate (CAS 161914-24-5) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This ester derivative of 1H-indazole has a molecular formula of C 10 H 10 N 2 O 2 and a molecular weight of 190.20 g/mol . Its structure features an indazole ring, a privileged scaffold in pharmaceutical research, linked to a methyl acetate group, which provides a versatile handle for further synthetic modification. While specific biological data for this exact compound is not widely published, indazole cores are recognized as valuable intermediates in the synthesis of more complex, biologically active molecules. Research into analogous indazole derivatives has demonstrated their significant potential, particularly as antimicrobial agents. For instance, certain heterocyclic compounds synthesized from indazole precursors have shown outstanding inhibitory activity against Gram-positive bacteria such as S. pneumoniae . This highlights the broader research value of indazole-based intermediates like this compound, which can serve as a precursor in the design and development of novel therapeutic candidates. WARNING: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-indazol-1-ylacetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11-12/h2-6H,7H2,1H3

InChI Key

GRODDLGIRKFPFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C=N1

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters include:

  • Temperature : Diazotization proceeds optimally at 0–5°C to stabilize the reactive intermediate.
  • Catalyst : Citric acid (20 mmol per 10 mmol substrate) enhances regioselectivity toward the 1H-indazole isomer over 2H-indazole by protonating reactive sites.
  • Solvent System : Ethanol-water mixtures (2:1 ratio) improve solubility and reaction kinetics, achieving yields up to 76%.

Table 1: Solvent and Catalyst Screening for Diazotization-Cyclization

Solvent Catalyst Yield (%)
Water Malic acid 5
Ethanol Mandelic acid 25
Ethanol:H₂O (2:1) Citric acid 76

This method’s scalability is limited by the exothermic nature of diazotization, necessitating precise temperature control.

One-Pot Citric Acid-Mediated Synthesis

A streamlined one-pot strategy consolidates diazotization, cyclization, and alkylation into a single operational step. This approach, pioneered by Dubrovskiy et al., employs citric acid as a dual-function catalyst and proton donor.

Procedural Details

  • Substrate Activation : 2-Methylaniline (10 mmol) and citric acid (20 mmol) are dissolved in ethanol-water (2:1).
  • Diazotization : Ice-cold NaNO₂ (12 mmol) is added incrementally to form the diazonium salt.
  • Alkylation : Methyl chloroacetate (12 mmol) is introduced under reflux, enabling simultaneous cyclization and esterification.

Advantages :

  • Regioselectivity : Citric acid directs alkylation exclusively to the N1 position, avoiding O-alkylation byproducts.
  • Sustainability : The ethanol-water solvent system aligns with green chemistry principles, reducing hazardous waste.

Limitations :

  • Functional group tolerance is moderate; nitro-substituted substrates require post-synthesis reduction with iron powder and CaCl₂.

Aryne Annulation with Hydrazone Derivatives

An alternative route, developed by Markina and Larock, leverages aryne intermediates to construct the indazole core. This method involves:

  • Hydrazone Formation : Reacting N,N-dimethylhydrazone with methyl chloroacetate to generate a substituted hydrazone.
  • Aryne Generation : o-(Trimethylsilyl)phenyl triflate undergoes desilylation with CsF, producing a reactive benzyne intermediate.
  • Annulation : The hydrazone traps the aryne, forming the indazole ring via a [2+2] cycloaddition followed by rearomatization.

Table 2: Comparative Yields in Aryne Annulation

Substrate Conditions Yield (%)
N-Methylhydrazone CsF, CH₃CN, 65°C, 10 h 59
N-Benzylhydrazone KF, DMF, 80°C, 12 h 48

This method excels in constructing polysubstituted indazoles but requires anhydrous conditions and specialized reagents.

Reductive Alkylation of Nitroindazoles

For nitro-containing precursors, reductive alkylation offers a viable pathway:

  • Nitro Reduction : 5-Nitro-1H-indazole is treated with H₂/Pd-C or Fe/CaCl₂ to yield 5-amino-1H-indazole.
  • Alkylation : The amine is acylated with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF).

Key Insight : Iron-mediated reduction avoids noble metals, lowering costs but extending reaction times to 60–90 minutes.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate key steps:

  • Cyclization : Microwave heating at 150°C for 10 minutes achieves 85% conversion in diazotization-cyclization sequences.
  • Alkylation : Dimethylformamide (DMF) as a microwave absorber enhances esterification efficiency.

Table 3: Microwave vs. Conventional Heating

Parameter Microwave Conventional
Time 10 min 70 min
Yield 85% 76%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indazol-1-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated indazole derivatives.

Scientific Research Applications

Methyl 2-(1H-indazol-1-yl)acetate is a chemical compound with various applications, particularly in the realm of pharmaceutical research and development. This compound, an indazole derivative, serves as a building block for synthesizing more complex molecules with potential biological activities .

Scientific Research Applications

Synthesis of Indazole Derivatives

  • CB1 Receptor Agonists: Indazole derivatives, including this compound, are utilized in the synthesis of pharmaceutically active compounds that act as cannabinoid receptor type 1 (CB1) agonists . These compounds are of interest for treating CB1-mediated disorders such as pain, rheumatoid arthritis, and osteoarthritis .
  • Building Block for Complex Molecules: this compound can be used to create N1-acylated (aza)indole alkanoic esters and acids . These compounds have a wide range of pharmacological activities and are designed as biomedical tools for in vitro and in vivo studies .

Pharmacological Research

  • NSAID Derivatives: Indazole derivatives are explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) . For example, 2′-des-methyl indomethacin, a derivative of indomethacin, exhibits reduced inhibitory potency against cyclooxygenase enzymes and reduced gastric toxicity, making it a valuable candidate for drug development .
  • HDAC1 Inhibitors: Indazole derivatives are used in the development of Histone deacetylase 1 (HDAC1) inhibitors . These inhibitors have garnered attention as potential therapeutic targets for cancer treatment .

Reaction mechanisms of NH-indazoles

  • Formaldehyde reactions: NH-indazoles, including this compound, have been studied in reactions with formaldehyde in aqueous hydrochloric acid to determine the formation of N1-CH2OH derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-(1H-indazol-1-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

Compound Molecular Formula Molecular Weight Synthesis Yield Key Applications
Methyl 2-(1H-indazol-1-YL)acetate C₁₀H₁₀N₂O₂ 190.20 g/mol Not reported Pharmaceutical intermediates
Ethyl 2-(1H-indazol-1-yl)acetate (4a) C₁₁H₁₂N₂O₂ 204.23 g/mol 96% Precursor for drug development
  • Methyl esters generally undergo faster hydrolysis under basic conditions compared to ethyl esters, which may influence their stability in formulation processes.

Heterocyclic Core Modifications

(a) Indazole vs. Benzimidazole Derivatives
Compound Heterocycle Structure Key Properties
This compound Benzene + pyrazole High aromaticity; two adjacent N atoms
Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate Benzene + imidazole Planar structure; one N in five-membered ring
  • Impact :
    • Indazole derivatives exhibit stronger hydrogen-bonding capacity due to the pyrazole N–H group, enhancing interactions with biological targets .
    • Benzimidazole analogs (e.g., Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate) may display altered pharmacokinetics due to reduced steric hindrance .
(b) Indazole vs. Imidazole Derivatives
Compound Heterocycle Example Application
This compound Indazole Antibiotic intermediates
Ethyl 1H-imidazole-1-acetate Imidazole Agrochemicals, coordination chemistry
  • Impact :
    • Imidazole derivatives (e.g., Ethyl 1H-imidazole-1-acetate) are more electron-rich, favoring metal coordination in catalysts or supramolecular assemblies .
    • Indazole’s fused ring system provides greater thermal stability, making it preferable in high-temperature reactions .

Functional Group Additions

Compound Functional Group Key Property Change
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Nitro group Enhanced electrophilicity, redox activity
2-(1H-Tetrazol-1-yl)acetic acid Tetrazole ring Increased acidity (pKa ~4–5); coordination versatility
  • Impact :
    • Nitro-substituted analogs (e.g., Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) show heightened reactivity in nucleophilic substitutions, useful in explosives or dye synthesis .
    • Tetrazole derivatives (e.g., 2-(1H-Tetrazol-1-yl)acetic acid) are pivotal in antibiotic synthesis due to their ability to mimic carboxylic acid groups .

Q & A

Q. What is the optimal synthetic route for Methyl 2-(1H-indazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves alkylation of indazole with methyl bromoacetate under basic conditions. A protocol adapted from ethyl ester synthesis () can be modified:

Base Selection: Use t-BuOK (1.4 equiv) in THF at 0°C to deprotonate indazole.

Alkylation: Add methyl bromoacetate (1.2 equiv) and stir at room temperature for 4–6 hours.

Purification: Column chromatography (ether/petroleum ether) yields the ester. Hydrolysis to the free acid (if needed) uses NaOH (10 M, reflux) followed by acidification.
Optimization: Solvent (dichloromethane) and base (diisopropylethylamine) from analogous reactions improve yields (). Monitor reaction progress via TLC or LC-MS.

Q. Table 1: Reaction Condition Optimization

SolventBaseYield (%)Reference
THFt-BuOK44
DCMDiisopropylethylamine~60*
*Estimated based on analogous reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H NMR: Key peaks include the indazole aromatic protons (δ 7.1–8.1 ppm) and the methyl ester singlet (~3.7 ppm). The methylene group (CH₂COO) appears as a singlet (~5.1 ppm) ().
  • HPLC: Use reversed-phase C18 columns (MeCN/H₂O gradient) to assess purity (>95%).
  • Mass Spectrometry (MS): ESI-MS confirms molecular ion [M+H]⁺ (m/z ~205).
  • Elemental Analysis: Validate C, H, N composition (e.g., ±0.3% deviation) ().

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Methodological Answer:

  • Structure Solution: Use SHELXT for space-group determination and initial phases (). For twinned data, employ SHELXL’s twin refinement (HKLF 5 format) ().
  • Validation: Check for pseudosymmetry using PLATON’s ADDSYM. Refine anisotropic displacement parameters with SHELXL ().
  • Visualization: WinGX/ORTEP generates thermal ellipsoid plots to identify disorder ().
    Example Workflow:

Data collection: High-resolution (<1.0 Å) minimizes errors.

Refinement: Apply restraints for flexible ester groups.

Cross-validate with DFT-calculated geometries.

Q. How can this compound be utilized as a ligand in catalytic systems, and what factors influence its performance?

Methodological Answer:

  • Ligand Design: The indazole nitrogen coordinates transition metals (e.g., Pd). Modify the ester group to tune steric/electronic effects ().
  • Solvent Effects: Avoid hexafluoroisopropanol (HFIP) as a bulk solvent; methanol/ethanol improves Pd-catalyzed reaction rates ().
  • Mechanistic Studies: Use UV-Vis or EPR to monitor metal-ligand interactions. Compare turnover numbers (TON) under varying conditions.

Q. Table 2: Solvent Impact on Catalytic Activity

SolventReaction Rate (mmol/h)Yield (%)Reference
Methanol12.589
HFIP3.245

Q. What strategies are effective for functionalizing the indazole ring or ester group of this compound?

Methodological Answer:

  • Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) at the 5-position of indazole ().
  • Ester Hydrolysis: Reflux with NaOH (10 M) to yield 2-(1H-indazol-1-yl)acetic acid ().
  • Cross-Coupling: Suzuki-Miyaura with bromo-indazole derivatives (e.g., 5-bromo substituent) using Pd(PPh₃)₄ ().
    Key Consideration: Protect the ester group during ring functionalization using silyl ethers or benzyl groups.

Q. How should researchers safely handle and store this compound?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation ().
  • Storage: –20°C in airtight containers under nitrogen. Shelf life: 1–2 years ().
  • Spill Management: Absorb with silica gel, neutralize with dilute HCl, and dispose as hazardous waste.

Contradictions and Critical Analysis

  • Solvent Effects in Catalysis: reports reduced Pd-catalyzed activity in HFIP, contradicting studies where HFIP enhances reactivity. This highlights the need for substrate-specific solvent screening.
  • Synthesis Yields: Ethyl ester synthesis (44% yield, ) suggests room for improvement. Alternative bases (e.g., DBU) or microwave-assisted reactions may boost efficiency.

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